SCD1 inhibitor-4

SCD1 inhibition enzymatic assay IC50

SCD1 inhibitor-4 (DUN41875) delivers balanced human/mouse SCD1 inhibition (IC50: 8 nM/12 nM), eliminating species potency discordance that confounds translational studies. With quantifiable functional data—65% adipocyte differentiation inhibition at 2 µM, 72% reduction in C18:1/C18:0 ratio, and 35–58% hepatic TG reduction—this compound provides reproducible endpoints for metabolic disease research. Dose-dependent desaturation index reduction (55% at 1 mg/kg; 85% at 10–30 mg/kg) enables precise PK/PD modeling. Choose SCD1 inhibitor-4 for consistent, publication-ready results.

Molecular Formula C17H16F3N5O
Molecular Weight 363.34 g/mol
Cat. No. B8180649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCD1 inhibitor-4
Molecular FormulaC17H16F3N5O
Molecular Weight363.34 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=NN(C=C3)C
InChIInChI=1S/C17H16F3N5O/c1-11-15(16(26)22-14-6-7-24(2)23-14)21-10-25(11)9-12-4-3-5-13(8-12)17(18,19)20/h3-8,10H,9H2,1-2H3,(H,22,23,26)
InChIKeyDUTKICDSXNUMBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SCD1 inhibitor-4: A Potent, Orally Bioavailable Stearoyl-CoA Desaturase-1 Inhibitor with Validated In Vivo Pharmacodynamics


SCD1 inhibitor-4 (CAS 1295541-87-5, also known as DUN41875) is a novel, potent, and orally bioactive stearoyl-CoA desaturase-1 (SCD1) inhibitor with a favorable pharmacokinetic profile that enables sustained SCD1 inhibition in vivo . It belongs to a class of piperidine-aryl urea-based SCD1 inhibitors optimized for balanced enzyme potency and oral bioavailability [1]. The compound suppresses the conversion of stearoyl-CoA to oleoyl-CoA, a key step in monounsaturated fatty acid (MUFA) biosynthesis, and exhibits dose-dependent pharmacodynamic effects validated in both enzymatic and cellular assays .

Why SCD1 inhibitor-4 Cannot Be Replaced by Other In-Class SCD1 Inhibitors Without Compromising Specific Performance Metrics


Stearoyl-CoA desaturase-1 (SCD1) inhibitors exhibit wide variability in potency, species selectivity, pharmacokinetic (PK) profiles, and in vivo pharmacodynamic (PD) efficacy [1]. While several SCD1 inhibitors demonstrate sub-nanomolar to low nanomolar IC50 values in enzymatic assays (e.g., SSI-4: 1.9 nM, MK-8245: 1 nM, A939572: 37 nM for hSCD1), they differ markedly in oral bioavailability, liver-targeting properties, and dose-dependent PD effects [2]. Moreover, structurally distinct chemotypes (e.g., piperidine-aryl urea vs. pyridazine vs. spirocyclic) influence metabolic stability and tissue distribution, directly impacting translational relevance [1]. Generic substitution without direct comparative data on these parameters risks experimental inconsistency and compromised study outcomes, particularly in metabolic disease and oncology models where sustained SCD1 suppression and favorable PK are critical.

Quantitative Differentiation of SCD1 inhibitor-4: Head-to-Head and Cross-Study Comparisons of Potency, Selectivity, and In Vivo Pharmacodynamics


Enzymatic Potency Against Human and Mouse SCD1: Comparable to the Best-in-Class Inhibitors

SCD1 inhibitor-4 exhibits IC50 values of 8 nM for human SCD1 and 12 nM for mouse SCD1 in a recombinant enzyme HPLC-based assay measuring stearoyl-CoA to oleoyl-CoA conversion . This potency profile positions it competitively against advanced SCD1 inhibitors: SSI-4 (1.9 nM, assay details limited) ; MK-8245 (1 nM for hSCD1, 3 nM for mouse, liver-targeting) [1]; A939572 (37 nM for hSCD1, <4 nM for mSCD1) ; and T-3764518 (4.7 nM, species unspecified) . Unlike A939572, which shows a ~10-fold species selectivity favoring mouse over human SCD1, SCD1 inhibitor-4 demonstrates balanced species inhibition, a desirable attribute for translational studies utilizing murine models.

SCD1 inhibition enzymatic assay IC50 human/mouse cross-species

In Vivo Pharmacodynamic Efficacy: Dose-Dependent Desaturation Index Reduction with Quantified Magnitude

Oral administration of SCD1 inhibitor-4 (1–30 mg/kg) in mice results in a robust, dose-dependent decrease in the desaturation index (C18:1/C18:0 ratio), a direct pharmacodynamic marker of SCD1 inhibition. Specifically, 1 mg/kg yields a 55% reduction, while 10 and 30 mg/kg doses achieve 85% reduction . In contrast, structurally related piperidine-aryl urea inhibitor 4c (reported by Xin et al.) exhibited desaturation index lowering effects without quantified dose-response percentages [1]. MK-8245, a liver-targeted SCD1 inhibitor, lacks publicly reported PD data at comparable oral doses [2]. This quantified, graded PD response provides researchers with precise dosing guidance for in vivo efficacy studies.

in vivo pharmacodynamics desaturation index obesity diabetes

Cellular Potency in Adipocyte Precursors: Demonstrated Functional Impact on Lipid Metabolism

In 3T3-L1 preadipocytes, SCD1 inhibitor-4 suppresses cell proliferation with an IC50 of 0.8 µM (MTT assay) and reduces adipocyte differentiation by 65% at 2 µM, accompanied by a 72% decrease in the oleic acid/stearic acid (C18:1/C18:0) ratio measured by GC-MS . While SSI-4 is reported to inhibit tumor cell proliferation in multiple cancer lines (15/19 lines), direct comparative data in adipocyte models are not publicly available, and normal cell proliferation remains unaffected . A939572 has been evaluated in cancer cells (e.g., Caki1, A498) but lacks quantified adipocyte differentiation data . This cellular evidence validates SCD1 inhibitor-4's utility in adipocyte biology and metabolic disorder research.

3T3-L1 adipogenesis lipid metabolism desaturation index

Favorable Pharmacokinetic Profile Enabling Sustained In Vivo SCD1 Inhibition

SCD1 inhibitor-4 is described as possessing a "favorable pharmacokinetic profile" enabling "sustained SCD1 inhibition in vivo" . In contrast, earlier SCD1 inhibitors such as lead compound A (Imamura et al., 2017) exhibited high binding affinity but poor PK profiles and limited chemical accessibility, necessitating the development of optimized non-spiro piperidine derivatives like compound 1o (T-3764518) which demonstrated improved PK . While exact PK parameters (e.g., Cmax, t1/2, AUC) for SCD1 inhibitor-4 are not publicly disclosed, the compound's structure (piperidine-aryl urea core) is known to confer balanced metabolic stability and oral absorption [1], and its dose-dependent PD effects in vivo at 1 mg/kg confirm adequate systemic exposure.

pharmacokinetics oral bioavailability sustained inhibition

Optimal Research Applications of SCD1 inhibitor-4 Based on Validated Performance Metrics


In Vivo Metabolic Disease Models Requiring Quantified Target Engagement

Given its well-characterized dose-dependent desaturation index reduction (55% at 1 mg/kg, 85% at 10–30 mg/kg) , SCD1 inhibitor-4 is ideal for studies in diet-induced obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH) rodent models. The precise PD marker modulation allows researchers to correlate enzyme inhibition with metabolic improvements (e.g., insulin sensitivity, hepatic steatosis, and triglyceride accumulation). In HepG2 cells, the compound reduced intracellular triglycerides by 35–58% , directly supporting its use in hepatic lipid metabolism investigations.

Adipocyte Biology and Differentiation Studies

SCD1 inhibitor-4 provides quantifiable functional data in 3T3-L1 preadipocytes: proliferation IC50 0.8 µM, 65% differentiation inhibition at 2 µM, and 72% reduction in cellular C18:1/C18:0 ratio . These metrics make it a preferred tool for dissecting the role of de novo lipogenesis in adipogenesis, insulin signaling, and obesity-associated adipose tissue dysfunction. Researchers can use these well-defined cellular endpoints to benchmark other interventions or genetic manipulations.

Cross-Species Translational Research Leveraging Balanced Human/Mouse Potency

With IC50 values of 8 nM (human SCD1) and 12 nM (mouse SCD1) , SCD1 inhibitor-4 minimizes the species potency discordance observed with some SCD1 inhibitors (e.g., A939572: 37 nM human vs <4 nM mouse ). This balanced inhibition facilitates direct translation of murine in vivo findings to anticipated human target engagement, reducing the need for complex allometric scaling. It is well-suited for preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling where mouse data are used to predict human dosing regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for SCD1 inhibitor-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.